Cas no 2172531-25-6 (tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-3-(ethylsulfanyl)propylcarbamate)

tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-3-(ethylsulfanyl)propylcarbamate 化学的及び物理的性質
名前と識別子
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- EN300-1274311
- tert-butyl N-[6-(aminomethyl)pyridin-3-yl]-N-[3-(ethylsulfanyl)propyl]carbamate
- 2172531-25-6
- tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-3-(ethylsulfanyl)propylcarbamate
-
- インチ: 1S/C16H27N3O2S/c1-5-22-10-6-9-19(15(20)21-16(2,3)4)14-8-7-13(11-17)18-12-14/h7-8,12H,5-6,9-11,17H2,1-4H3
- InChIKey: NGRMPDFRDKFWJP-UHFFFAOYSA-N
- SMILES: S(CC)CCCN(C1C=NC(CN)=CC=1)C(=O)OC(C)(C)C
計算された属性
- 精确分子量: 325.18239829g/mol
- 同位素质量: 325.18239829g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 22
- 回転可能化学結合数: 9
- 複雑さ: 334
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 93.8Ų
- XLogP3: 1.9
tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-3-(ethylsulfanyl)propylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1274311-0.1g |
tert-butyl N-[6-(aminomethyl)pyridin-3-yl]-N-[3-(ethylsulfanyl)propyl]carbamate |
2172531-25-6 | 0.1g |
$1357.0 | 2023-06-08 | ||
Enamine | EN300-1274311-0.05g |
tert-butyl N-[6-(aminomethyl)pyridin-3-yl]-N-[3-(ethylsulfanyl)propyl]carbamate |
2172531-25-6 | 0.05g |
$1296.0 | 2023-06-08 | ||
Enamine | EN300-1274311-100mg |
tert-butyl N-[6-(aminomethyl)pyridin-3-yl]-N-[3-(ethylsulfanyl)propyl]carbamate |
2172531-25-6 | 100mg |
$1357.0 | 2023-10-01 | ||
Enamine | EN300-1274311-2500mg |
tert-butyl N-[6-(aminomethyl)pyridin-3-yl]-N-[3-(ethylsulfanyl)propyl]carbamate |
2172531-25-6 | 2500mg |
$3025.0 | 2023-10-01 | ||
Enamine | EN300-1274311-5000mg |
tert-butyl N-[6-(aminomethyl)pyridin-3-yl]-N-[3-(ethylsulfanyl)propyl]carbamate |
2172531-25-6 | 5000mg |
$4475.0 | 2023-10-01 | ||
Enamine | EN300-1274311-50mg |
tert-butyl N-[6-(aminomethyl)pyridin-3-yl]-N-[3-(ethylsulfanyl)propyl]carbamate |
2172531-25-6 | 50mg |
$1296.0 | 2023-10-01 | ||
Enamine | EN300-1274311-1.0g |
tert-butyl N-[6-(aminomethyl)pyridin-3-yl]-N-[3-(ethylsulfanyl)propyl]carbamate |
2172531-25-6 | 1g |
$1543.0 | 2023-06-08 | ||
Enamine | EN300-1274311-10.0g |
tert-butyl N-[6-(aminomethyl)pyridin-3-yl]-N-[3-(ethylsulfanyl)propyl]carbamate |
2172531-25-6 | 10g |
$6635.0 | 2023-06-08 | ||
Enamine | EN300-1274311-0.5g |
tert-butyl N-[6-(aminomethyl)pyridin-3-yl]-N-[3-(ethylsulfanyl)propyl]carbamate |
2172531-25-6 | 0.5g |
$1482.0 | 2023-06-08 | ||
Enamine | EN300-1274311-5.0g |
tert-butyl N-[6-(aminomethyl)pyridin-3-yl]-N-[3-(ethylsulfanyl)propyl]carbamate |
2172531-25-6 | 5g |
$4475.0 | 2023-06-08 |
tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-3-(ethylsulfanyl)propylcarbamate 関連文献
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-3-(ethylsulfanyl)propylcarbamateに関する追加情報
Comprehensive Overview of tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-3-(ethylsulfanyl)propylcarbamate (CAS No. 2172531-25-6)
The compound tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-3-(ethylsulfanyl)propylcarbamate (CAS No. 2172531-25-6) is a specialized organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a pyridine core with aminomethyl and ethylsulfanyl functional groups, makes it a versatile intermediate for drug discovery and development. Researchers are increasingly interested in this compound due to its potential applications in targeting enzyme inhibition and receptor modulation, aligning with current trends in precision medicine.
In recent years, the demand for heterocyclic compounds like tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-3-(ethylsulfanyl)propylcarbamate has surged, driven by advancements in small-molecule therapeutics and catalysis. The compound's carbamate and thioether moieties contribute to its stability and reactivity, making it a valuable building block in synthetic chemistry. With the rise of AI-driven drug design, this molecule has garnered attention for its potential to optimize pharmacokinetic properties in lead compounds, addressing common challenges such as bioavailability and metabolic stability.
The synthesis of CAS No. 2172531-25-6 involves multi-step organic reactions, including protection-deprotection strategies and selective functionalization of the pyridine ring. Its tert-butyl carbamate group serves as a protective moiety, enabling further derivatization under mild conditions. This aligns with the growing focus on green chemistry and sustainable synthesis methods, which prioritize atom economy and reduced waste generation. Researchers exploring C-H activation and cross-coupling reactions may find this compound particularly relevant for developing novel catalytic systems.
From an industrial perspective, tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-3-(ethylsulfanyl)propylcarbamate exemplifies the intersection of medicinal chemistry and process optimization. Its scalable synthesis routes are being investigated to meet the needs of high-throughput screening and combinatorial chemistry. The compound's solubility and stability profiles are also critical factors for formulation scientists working on drug delivery systems, a hot topic in biopharmaceutical innovation.
Analytical characterization of CAS No. 2172531-25-6 typically employs advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure batch-to-batch consistency, a key requirement for regulatory compliance in preclinical studies. The compound's structure-activity relationship (SAR) data is increasingly valuable in cheminformatics databases, supporting machine learning models for virtual screening campaigns.
As the pharmaceutical industry shifts toward targeted therapies, derivatives of tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-3-(ethylsulfanyl)propylcarbamate are being explored for their potential in kinase inhibition and protein-protein interaction modulation. Its hydrogen-bonding capacity and lipophilic balance make it a promising scaffold for optimizing drug-like properties, a recurring theme in fragment-based drug discovery (FBDD) discussions.
In conclusion, CAS No. 2172531-25-6 represents a compelling case study in modern organic synthesis and drug development. Its structural features address multiple ADME challenges while offering synthetic flexibility for medicinal chemists. As research continues to uncover its full potential, this compound is poised to contribute to breakthroughs in personalized medicine and therapeutic innovation, reflecting the dynamic evolution of chemical biology in the 21st century.
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